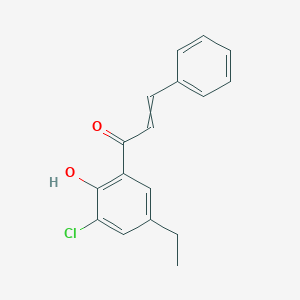![molecular formula C26H45BrN2O2 B14199372 Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide CAS No. 850786-18-4](/img/structure/B14199372.png)
Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide: is a chemical compound belonging to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes a pyridinium ring substituted with a long-chain fatty acid derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide typically involves the reaction of pyridine with a long-chain fatty acid derivative under specific conditions. The reaction is usually carried out in the presence of a brominating agent to introduce the bromide ion. The process can be summarized as follows:
Starting Materials: Pyridine and 1,2-dioxooctadecylamine.
Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane, at a controlled temperature.
Bromination: A brominating agent, such as hydrogen bromide, is added to the reaction mixture to form the bromide salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chain, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the pyridinium ring, converting it to a dihydropyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out in aqueous or organic solvents, depending on the nucleophile.
Major Products:
Oxidation: Oxidized derivatives of the fatty acid chain.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a catalyst in organic reactions, particularly in the synthesis of complex molecules.
Ionic Liquids: Pyridinium salts are often used as components of ionic liquids, which have applications in green chemistry and electrochemistry.
Biology:
Antimicrobial Agents: Pyridinium salts have shown antimicrobial activity against various pathogens, making them potential candidates for use in disinfectants and antiseptics.
Gene Delivery: The compound can be used in gene delivery systems due to its ability to interact with nucleic acids.
Medicine:
Drug Development: Pyridinium derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry:
Corrosion Inhibitors: The compound can be used as a corrosion inhibitor in various industrial applications, protecting metal surfaces from degradation.
Wirkmechanismus
The mechanism of action of pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide involves its interaction with biological membranes and proteins. The long-chain fatty acid derivative allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the pyridinium ring can interact with nucleic acids and proteins, affecting their function and leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
- 4-methyl-1-(3-phenoxypropyl) pyridinium bromide
- 4-(dimethylamino)-1-(2-phenoxyethyl) pyridinium bromide
- 4-(dimethylamino)-1-(3-phenoxypropyl) pyridinium bromide
Comparison: While all these compounds share the pyridinium core structure, pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide is unique due to its long-chain fatty acid derivative. This structural feature imparts distinct properties, such as enhanced membrane interaction and potential for use in gene delivery systems. Other similar compounds may have different substituents, leading to variations in their chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
850786-18-4 |
|---|---|
Molekularformel |
C26H45BrN2O2 |
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
2-oxo-N-(3-pyridin-1-ium-1-ylpropyl)octadecanamide;bromide |
InChI |
InChI=1S/C26H44N2O2.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-25(29)26(30)27-21-19-24-28-22-17-15-18-23-28;/h15,17-18,22-23H,2-14,16,19-21,24H2,1H3;1H |
InChI-Schlüssel |
BKBQKYNWTNMCLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)C(=O)NCCC[N+]1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)
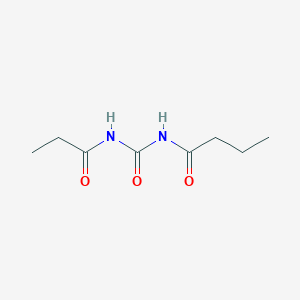

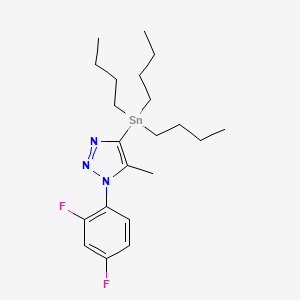
![[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol](/img/structure/B14199309.png)
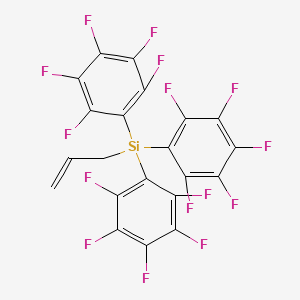
![{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol](/img/structure/B14199315.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-](/img/structure/B14199320.png)
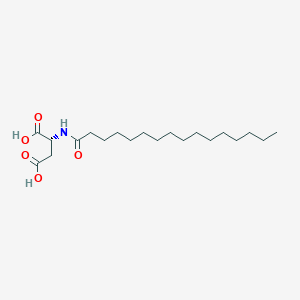
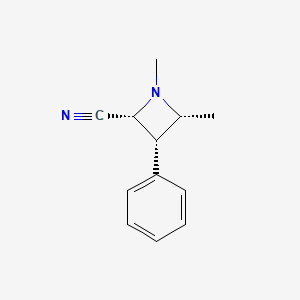

![4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde](/img/structure/B14199350.png)

